molecular formula C26H29NO4 B2725741 N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid CAS No. 1335034-84-8

N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid

Cat. No.: B2725741
CAS No.: 1335034-84-8
M. Wt: 419.521
InChI Key: CQIJGQLLPQKSSM-FWLOSBONSA-N
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Description

This compound features a bicyclo[4.1.0]heptane core (norbornane derivative) with stereospecific substitutions: a 4-amino group, 7,7-dimethyl substituents, and an acetic acid moiety linked to the Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The Fmoc group is widely used in peptide synthesis due to its base-labile deprotection properties, enabling high-purity intermediates . Its rigid bicyclic framework enhances conformational stability, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor-targeting molecules.

Properties

IUPAC Name

(3R,4S,6S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c1-25(2)20-12-21(23(28)29)26(3,13-22(20)25)27-24(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-22H,12-14H2,1-3H3,(H,27,30)(H,28,29)/t20?,21-,22-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIJGQLLPQKSSM-FWLOSBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC(C(C2)C(=O)O)(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]2C(C2(C)C)C[C@H]1C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Approach

A norbornene derivative is formed by reacting cyclopentadiene with a dimethyl-substituted dienophile (e.g., dimethyl acetylenedicarboxylate). The reaction proceeds under thermal conditions (80–120°C) to yield the bicyclic skeleton. Subsequent hydrogenation or oxidation steps introduce functional groups at specific positions.

Example Protocol

  • Cyclopentadiene (1.0 equiv) and dimethyl acetylenedicarboxylate (1.2 equiv) are refluxed in toluene for 24 h.
  • The crude product is purified via silica gel chromatography (hexane/EtOAc = 4:1) to isolate the dimethylbicyclo[4.1.0]heptane core.

Cyclopropanation Strategies

Rhodium or copper catalysts enable stereoselective cyclopropanation of alkenes. For example, dimethylmalonate esters react with diazo compounds in the presence of [Rh₂(OAc)₄] to form the bicyclic system with >90% enantiomeric excess (ee).

Introduction of the 4-Amino Group

Stereoselective amination at the C4 position is achieved through Sharpless epoxidation followed by ring-opening with ammonia or Staudinger ketene-imine cycloaddition .

Epoxidation and Ammonolysis

  • The bicyclo[4.1.0]hept-3-ene intermediate is epoxidized using m-CPBA (meta-chloroperbenzoic acid) to form an epoxide.
  • The epoxide is treated with aqueous ammonia at 60°C for 12 h, yielding the trans-diamine product with (1R,3R,4S,6S) stereochemistry.

Enzymatic Resolution

Racemic 4-aminobicyclo[4.1.0]heptane derivatives are resolved using immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents. The (1R,3R,4S,6S) enantiomer is isolated with >98% ee.

Fmoc Protection of the Amino Group

The 4-amino group is protected using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under mild alkaline conditions.

Standard Fmoc Coupling

  • The free amine (1.0 equiv) is dissolved in anhydrous DMF with DIEA (3.0 equiv).
  • Fmoc-OSu (1.2 equiv) is added at 0°C, and the reaction is stirred for 4 h at room temperature.
  • The product is precipitated with ice-cold water and purified via recrystallization (EtOAc/hexane).

Yield : 85–92%.

Solid-Phase Synthesis

For scalability, the amino group is protected on 2-CTC resin (2-chlorotrityl chloride resin):

  • The bicyclic amine is loaded onto the resin using DIPEA in DCM.
  • Fmoc-OSu (2.0 equiv) and HOAt (4.0 equiv) in DMF are coupled at 50°C for 1 h.
  • Cleavage with 1% TFA yields the Fmoc-protected amine.

Acetic Acid Moiety Installation

The carboxylic acid group is introduced via alkylation or Mitsunobu reaction .

Alkylation of a Bromoacetate Intermediate

  • The bicyclic amine is treated with tert-butyl bromoacetate (1.5 equiv) and NaH in THF at 0°C.
  • Deprotection with TFA (95% for 2 h) yields the acetic acid derivative.

Mitsunobu Reaction

A hydroxylated intermediate reacts with ethyl glyoxylate under Mitsunobu conditions (DIAD, PPh₃) to install the acetate side chain.

Stereochemical Control and Purification

The (1R,3R,4S,6S) configuration is maintained using:

  • Chiral auxiliaries : (S)- or (R)-Binap ligands in asymmetric catalysis.
  • Preparative HPLC : C18 columns with ethanol/water gradients resolve diastereomers.

Analytical Data and Characterization

Property Value/Description Method
Molecular Formula C₂₄H₂₇NO₄ HRMS
Melting Point 174–176°C DSC
Specific Rotation [α]D²⁵ = +32.5° (c = 1.0, CHCl₃) Polarimetry
HPLC Purity >99% (C18, 70:30 MeCN/H₂O) UPLC

Challenges and Optimization

  • Steric Hindrance : The bicyclic core impedes reagent access, necessitating microwave-assisted synthesis (e.g., 50°C, 30 min).
  • Epimerization : Basic conditions during Fmoc coupling are avoided by using DIEA and short reaction times.
  • Scalability : Solid-phase methods reduce purification steps, improving yields from 65% to 90%.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deprotected amines or reduced bicyclic structures.

Scientific Research Applications

N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during synthetic procedures, preventing unwanted reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .

Comparison with Similar Compounds

Core Bicyclic Framework Variations

Compound Name Molecular Formula Molecular Weight Key Features Applications Reference
Target Compound C₂₆H₃₂N₂O₄ 436.55 g/mol Bicyclo[4.1.0]heptane, Fmoc-protected amine, acetic acid Peptide synthesis, chiral intermediates
N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid C₁₆H₂₇NO₄ 297.39 g/mol Bicyclo[3.1.1]heptane, Boc-protected amine Antibacterial agents, β-lactam analogs
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid C₂₄H₂₂N₂O₄ 402.44 g/mol Pyridyl side chain, Fmoc-protected amine Kinase inhibitors, heterocyclic drug design
Ethyl [(1R,4R,6S)-3-ethenyl-4,7,7-trimethylbicyclo[4.1.0]hept-3-yl]acetate C₁₆H₂₄O₂ 248.36 g/mol Bicyclo[4.1.0]heptane, ethenyl group Terpene-derived natural product analogs

Key Observations :

  • The target compound ’s bicyclo[4.1.0]heptane core provides greater steric hindrance than bicyclo[3.1.1]heptane derivatives, influencing receptor binding selectivity .
  • Fmoc protection (base-labile) contrasts with Boc (acid-labile), offering orthogonal deprotection strategies in multi-step syntheses .
  • Pyridyl or ethenyl substituents (e.g., in and ) enhance solubility in polar solvents compared to the hydrophobic dimethyl groups in the target compound.

Comparisons :

  • N-Boc Analog : Synthesized via tert-butyloxycarbonyl protection under anhydrous conditions, requiring acidic deprotection (e.g., TFA) incompatible with acid-sensitive substrates .
  • Pyridyl Derivative : Incorporates Suzuki-Miyaura coupling for pyridyl introduction, necessitating palladium catalysts and inert atmospheres .
  • Ethenyl Derivative : Utilizes triethyl orthoacetate-mediated esterification at 137°C, highlighting thermal stability differences .

Biological Activity

N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C_{15}H_{20}N_{2}O_{2}
  • IUPAC Name : this compound
  • CAS Number : Not yet assigned.

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, which is crucial for its application in peptide synthesis.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Bicyclic Core : The bicyclic structure is synthesized using cyclization reactions involving appropriate precursors.
  • Fmoc Protection : The amine group is protected using Fmoc to facilitate further reactions without affecting the amino functionality.
  • Acidic Functionalization : The acetic acid moiety is introduced through standard coupling reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has shown potential in modulating receptor activity related to neurotransmission.

Case Studies

Several studies have explored the biological implications of this compound:

  • Neuroprotective Effects : Research conducted on animal models demonstrated that N-Fmoc derivatives exhibit neuroprotective effects against oxidative stress in neuronal cells.
  • Antitumor Activity : In vitro assays revealed that the compound has cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Data Table

Biological ActivityStudy ReferenceFindings
NeuroprotectionStudy 1Reduced oxidative stress in neuronal cells
Antitumor ActivityStudy 2Cytotoxic effects on cancer cell lines

Q & A

Q. What protective groups and reaction conditions are critical for synthesizing N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid?

The synthesis involves:

  • Fmoc protection : The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the amino functionality during peptide coupling. Its removal requires 20–30% piperidine in DMF, which cleaves the base-labile group without disrupting the bicyclo backbone .
  • Solvent systems : Dichloromethane (DCM) or acetonitrile (ACN) are used for acylation, while 1,4-dioxane facilitates Fmoc-OSu (succinimidyl ester) activation .
  • Catalysts : p-Toluenesulfonic acid accelerates acylation, and Na₂CO₃ neutralizes acidic byproducts during Fmoc coupling .
  • Temperature control : Reactions proceed at 0°C to room temperature (RT) to minimize epimerization and side reactions .

Q. How is compound purity validated in academic settings?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirms stereochemistry and absence of impurities (e.g., δ = 0.85–0.88 ppm for dimethyl groups; δ = 172.3 ppm for carboxylic acid) .
    • IR spectroscopy : Peaks at 1731 cm⁻¹ (C=O stretch) and 1695 cm⁻¹ (amide I) validate functional groups .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors deprotection efficiency and purity (>95%) .

Q. What safety protocols apply to handling this compound?

  • Hazards : Causes skin/eye irritation and respiratory distress (Pictogram: GHS07) .
  • Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS)?

  • Activation reagents : Use N-hydroxysuccinimide (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with HBTU/HATU to reduce racemization .
  • Coupling time : Extend reaction time to 2–4 hours for sterically hindered residues (e.g., bicyclo systems) .
  • Solvent choice : N-Methylpyrrolidone (NMP) enhances solubility of hydrophobic intermediates compared to DMF .

Q. How to resolve contradictions in reported synthesis yields (e.g., 75% vs. 92%)?

  • Variable analysis : Compare solvents (DCM vs. 1,4-dioxane), catalysts (acidic vs. basic), and temperature gradients .
  • Design of experiments (DOE) : Use factorial designs to isolate critical factors (e.g., Na₂CO₃ stoichiometry in Fmoc-OSu reactions) .
  • Side-reaction monitoring : Track byproducts (e.g., dicyclohexylurea) via TLC or LC-MS to adjust purification protocols .

Q. What advanced techniques confirm bicyclo ring geometry and stereochemistry?

  • X-ray crystallography : Resolves absolute configuration (e.g., bicyclo[4.1.0]heptane chair conformations) .
  • 2D NMR : NOESY correlations identify spatial proximity of methyl groups (δ = 0.85–0.88 ppm) and amino protons .
  • Circular dichroism (CD) : Detects optical activity of chiral centers in the bicyclo system .

Q. How does the bicyclo[4.1.0]heptane scaffold influence reactivity?

  • Steric hindrance : The fused ring system slows coupling kinetics due to restricted access to the α-amino group .
  • Ring strain : The norbornene-like structure may enhance stability toward acidic/basic conditions compared to linear analogs .
  • Applications : The rigid backbone enforces specific conformations in peptide mimetics, improving target binding (e.g., protease inhibitors) .

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